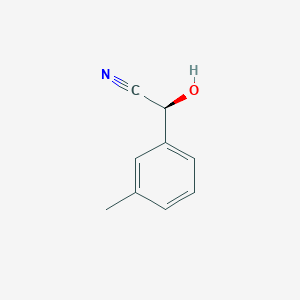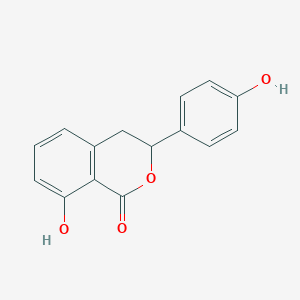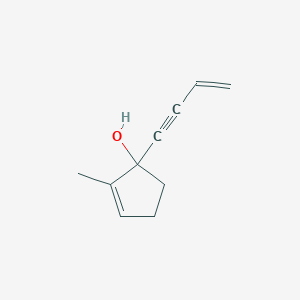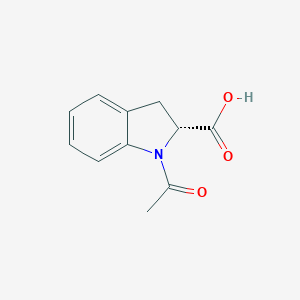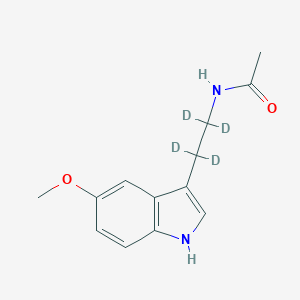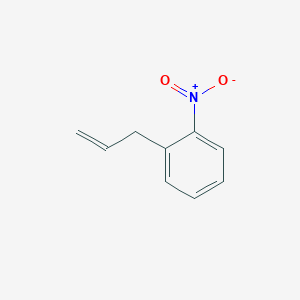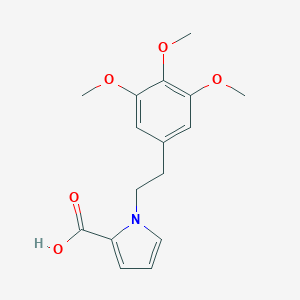
Peyonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peyonine is a naturally occurring alkaloid that has been found in several plant species, including Peganum harmala and Peganum nigellastrum. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
Peyonine has been studied extensively for its potential applications in medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Peyonine has also been shown to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.
Mecanismo De Acción
The mechanism of action of peyonine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that peyonine may act by inducing apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Peyonine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. Peyonine has also been found to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, peyonine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Peyonine has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study than synthetic compounds. Peyonine is also relatively stable and has a long shelf life. However, there are also some limitations to using peyonine in lab experiments. It can be difficult to obtain pure peyonine, and the synthesis process can be time-consuming and expensive. In addition, the mechanism of action of peyonine is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on peyonine. One area of interest is the development of new drugs based on the structure of peyonine. Another area of research is the study of peyonine's potential applications in agriculture, such as its use as a natural pesticide. Finally, further research is needed to fully understand the mechanism of action of peyonine and its potential applications in medicine.
Conclusion
In conclusion, peyonine is a naturally occurring alkaloid with potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of peyonine and to develop new applications for this compound.
Métodos De Síntesis
Peyonine can be synthesized from harmine, which is another alkaloid found in Peganum harmala. The synthesis process involves the reduction of harmine using sodium borohydride in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure peyonine.
Propiedades
Número CAS |
19717-25-0 |
|---|---|
Nombre del producto |
Peyonine |
Fórmula molecular |
C16H19NO5 |
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
1-[2-(3,4,5-trimethoxyphenyl)ethyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-20-13-9-11(10-14(21-2)15(13)22-3)6-8-17-7-4-5-12(17)16(18)19/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,19) |
Clave InChI |
DDYNENGLSGKEPO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
melting_point |
132.0 °C |
Otros números CAS |
19717-25-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



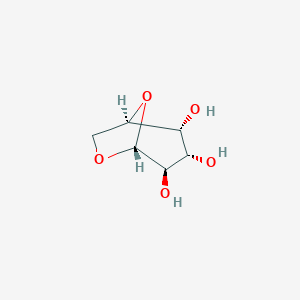
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
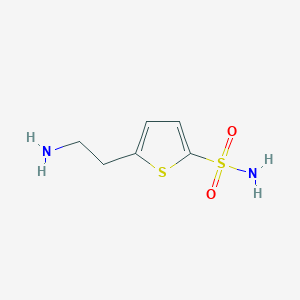
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
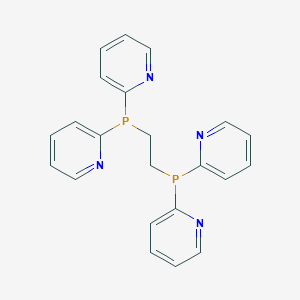
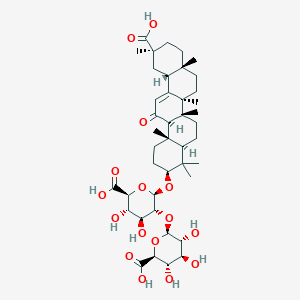
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
